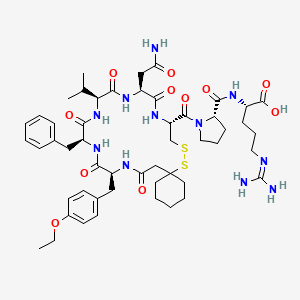

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH

Description

IUPAC Nomenclature and Systematic Classification

The systematic nomenclature of β-mercapto-β,β-cyclopentamethylene-propionyl-tyrosine(ethyl)-phenylalanine-valine-asparagine-cysteine-proline-arginine-hydroxyl reflects its complex peptidic nature with specific chemical modifications. According to established chemical databases, closely related compounds in this structural family are classified under the Chemical Abstracts Service registry system with molecular formulas of C53H77N13O11S2. The compound represents a synthetic analog of arginine vasopressin, specifically modified at multiple positions to alter its biological activity profile.

The systematic classification places this compound within the broader category of cyclic nonapeptides, characterized by the presence of a disulfide bridge forming the cyclic structure typical of neurohypophysial hormones. The International Union of Pure and Applied Chemistry nomenclature for related compounds in this series includes extensive descriptors reflecting the complex stereochemistry and multiple functional groups present within the molecular structure. The compound's classification extends beyond simple peptide categorization due to the presence of the unique β-mercapto-β,β-cyclopentamethylene-propionyl modification at the amino terminus, which represents a significant departure from natural peptide structures.

Core Structural Features: Cyclopentamethylene Thioether Bridge and Amino Acid Sequence

The defining structural characteristic of this compound resides in its distinctive cyclopentamethylene thioether bridge system, which replaces the conventional amino acid residue typically found at the first position of natural vasopressin analogs. This cyclopentamethylene ring system, consisting of a five-membered carbon ring with attached sulfur functionality, creates a rigid structural framework that significantly influences the compound's three-dimensional conformation. The mercapto group within this system participates in disulfide bridge formation, creating the characteristic cyclic peptide structure that defines the vasopressin family of compounds.

The amino acid sequence following the modified amino terminus consists of tyrosine with ethyl modification, phenylalanine, valine, asparagine, cysteine, proline, and arginine. Each of these residues contributes specific structural and functional properties to the overall molecular architecture. The ethyl-modified tyrosine at position two represents another significant modification from the natural vasopressin structure, where the addition of the ethyl group to the hydroxyl functionality of tyrosine creates increased lipophilicity and altered receptor binding characteristics. The presence of cysteine within the sequence enables the formation of the critical disulfide bridge that creates the cyclic structure characteristic of this peptide family.

The three-dimensional structure of this compound, based on related analogs studied in the literature, demonstrates a constrained conformation resulting from the disulfide bridge between the modified amino terminus and the cysteine residue. This cyclization creates a rigid peptide backbone that positions the side chains of the constituent amino acids in specific spatial orientations critical for receptor recognition and binding. The arginine residue at the carboxy terminus, when present as the free acid form, contributes significant positive charge that influences both solubility characteristics and biological activity.

Physicochemical Properties: Molecular Weight, Solubility, and Stability Profile

The molecular weight determination for compounds in this structural class, based on the molecular formula C53H77N13O11S2, yields a calculated value of approximately 1136.39 daltons. This substantial molecular weight reflects the complex peptidic nature of the compound and positions it within the range typical of bioactive peptides with significant therapeutic potential. The presence of multiple nitrogen atoms, oxygen atoms, and sulfur atoms within the molecular structure contributes to diverse hydrogen bonding capabilities and influences the compound's physical properties.

Solubility characteristics of this compound class demonstrate moderate water solubility, with related analogs showing solubility of approximately 1 milligram per milliliter in aqueous solutions. The water solubility arises from the presence of multiple polar amino acid residues, including asparagine and arginine, which can form hydrogen bonds with water molecules. However, the overall solubility is moderated by the presence of hydrophobic amino acids such as phenylalanine and valine, as well as the cyclopentamethylene modification, which contributes lipophilic character to the molecule.

| Property | Value | Reference Conditions |

|---|---|---|

| Molecular Weight | 1136.39 g/mol | Calculated from molecular formula |

| Water Solubility | ~1 mg/mL | Clear, colorless solution |

| Storage Temperature | -20°C | Long-term stability |

| Physical Form | Powder | Solid state |

| pH Stability | Not specified | Aqueous solutions |

The stability profile of this compound requires specific storage conditions to maintain chemical integrity over extended periods. Optimal storage conditions include maintenance at minus twenty degrees Celsius in sealed containers with protection from moisture. Under these conditions, the compound demonstrates stability for extended periods, though specific degradation kinetics have not been comprehensively characterized in the available literature. The presence of the disulfide bridge system requires particular attention to oxidative conditions, as exposure to reducing agents or extreme pH conditions can potentially disrupt the critical cyclic structure.

Temperature sensitivity represents another important consideration for the stability profile of this compound class. Exposure to elevated temperatures can promote degradation reactions, particularly those involving the disulfide bridge system or the modified amino acid residues. The compound demonstrates enhanced stability when maintained in solid powder form compared to solution preparations, where hydrolytic degradation processes may become more prominent over time.

The molecular complexity of this compound, incorporating both natural amino acid residues and synthetic modifications, creates multiple potential sites for chemical degradation. The ethyl modification on the tyrosine residue represents a potential site for hydrolytic cleavage under extreme conditions, while the cyclopentamethylene system may undergo oxidative modifications if exposed to inappropriate storage conditions. Understanding these stability characteristics proves essential for proper handling and storage of the compound in research applications.

Properties

IUPAC Name |

(2S)-2-[[(2S)-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H73N11O11S2/c1-4-73-33-19-17-32(18-20-33)26-35-43(65)58-36(25-31-13-7-5-8-14-31)45(67)61-42(30(2)3)47(69)59-37(27-40(52)63)44(66)60-38(29-74-75-51(28-41(64)56-35)21-9-6-10-22-51)48(70)62-24-12-16-39(62)46(68)57-34(49(71)72)15-11-23-55-50(53)54/h5,7-8,13-14,17-20,30,34-39,42H,4,6,9-12,15-16,21-29H2,1-3H3,(H2,52,63)(H,56,64)(H,57,68)(H,58,65)(H,59,69)(H,60,66)(H,61,67)(H,71,72)(H4,53,54,55)/t34-,35-,36-,37-,38-,39-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOMCPGWRIRNEX-RYGIWOHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)C(C)C)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H73N11O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1080.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH involves multiple steps, including peptide bond formation and the incorporation of specific functional groups. The process typically starts with the protection of amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods

Industrial production of this compound requires stringent conditions to ensure high purity and yield. The process involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) . These methods allow for the efficient assembly of the peptide chain and the incorporation of the beta-mercapto and cyclopentamethylene groups.

Chemical Reactions Analysis

Types of Reactions

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH undergoes various chemical reactions, including:

Oxidation: The thiol group in the beta-mercapto moiety can be oxidized to form disulfides.

Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like .

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation and DTT for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .

Major Products Formed

The major products formed from these reactions include disulfide-linked peptides and reduced thiol-containing peptides.

Scientific Research Applications

beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.

Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways and target specific receptors.

Industry: Utilized in the development of novel biomaterials and drug delivery systems

Mechanism of Action

The mechanism of action of beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and influencing various biochemical pathways. The presence of the beta-mercapto group allows for the formation of disulfide bonds, which can stabilize the peptide structure and enhance its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cyclic vasopressin antagonists with structural modifications to optimize pharmacokinetics and receptor selectivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison with Related Compounds

Key Findings:

Synthesis Efficiency : The use of sodium benzylmercaptide in synthesizing beta-(S-benzylmercapto)-beta,beta-cyclopentamethylene-propionic acid increased yields by 4-fold compared to traditional boron trifluoride etherate catalysis. This method is critical for scalable production of vasopressin antagonists .

Substituent Effects: Benzylmercapto analogs (e.g., p-methyl or p-methoxy derivatives) are designed for acid-labile protection, enabling selective deprotection during peptide synthesis. These analogs lack the O-ethyltyrosine modification, reducing their receptor-binding affinity compared to the target compound . The cyclopentamethylene ring in the target compound enhances conformational stability over smaller cyclic structures (e.g., cyclopropane derivatives), as seen in unrelated spirocyclic compounds like (2-(4-(tert-butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone ().

Biological Specificity: The O-ethyltyrosine residue in the target compound reduces oxidative metabolism, extending its half-life compared to non-alkylated tyrosine analogs. This modification is absent in simpler intermediates like beta-(S-benzylmercapto)-propionic acid derivatives .

Biological Activity

The compound beta-Mercapto-beta,beta-cyclopentamethylene-propionyl-tyr(ET)-phe-val-asn-cys-pro-arg-OH , also known by its CAS number 90332-81-3, is a synthetic peptide with significant biological implications, particularly in the context of vasopressin analogs. This article delves into its biological activity, pharmacological properties, and potential applications based on diverse sources of research.

Chemical Structure and Properties

- Molecular Formula : C51H74N12O10S2

- Molecular Weight : 1079.34 g/mol

- Chemical Structure : The compound features a unique cyclopentamethylene structure coupled with a mercapto group, which contributes to its biological activity.

The primary mechanism of action for this compound involves its interaction with vasopressin receptors, particularly the V1a receptor. This interaction is crucial for regulating various physiological processes such as blood pressure, water retention, and electrolyte balance.

Key Actions:

- Vasopressin Receptor Antagonism : The compound acts as a selective antagonist for V1a vasopressin receptors, which has implications for managing conditions like hypertension and heart failure .

- Regulation of Aquaporins : It induces reversible translocation of aquaporin-CD water channels to the apical plasma membrane, enhancing water permeability in renal collecting ducts .

Biological Activity and Pharmacological Effects

Research indicates that this compound exhibits several important biological activities:

- Blood Pressure Modulation : Studies have shown that this compound can significantly affect blood pressure regulation through its antagonistic effects on vasopressin receptors .

- Diuretic Effects : The compound has been observed to influence diuresis, promoting increased urine output through its action on renal function .

Case Studies and Research Findings

Several studies have explored the pharmacological effects of this compound:

- Study on Blood Pressure Regulation :

- Effects on Cardiac Fibroblasts :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C51H74N12O10S2 |

| Molecular Weight | 1079.34 g/mol |

| CAS Number | 90332-81-3 |

| V1a Receptor Affinity | High |

| Diuretic Activity | Positive |

Q & A

Q. What protocols ensure reproducibility in cross-laboratory studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.